molecular formula C19H23NO2 B5858502 N-(2,5-dimethylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(2,5-dimethylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B5858502
M. Wt: 297.4 g/mol
InChI Key: VXFBPLCONDJSRM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, and an acetamide group attached to a phenoxy group substituted with three methyl groups at the 2, 4, and 6 positions

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-12-6-7-14(3)17(10-12)20-18(21)11-22-19-15(4)8-13(2)9-16(19)5/h6-10H,11H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFBPLCONDJSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:

    Preparation of 2,5-dimethylphenylamine: This can be achieved through the nitration of 2,5-dimethylbenzene followed by reduction of the nitro group to an amine.

    Preparation of 2-(2,4,6-trimethylphenoxy)acetic acid: This involves the reaction of 2,4,6-trimethylphenol with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.

    Formation of the amide: The final step involves the reaction of 2,5-dimethylphenylamine with 2-(2,4,6-trimethylphenoxy)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The methyl groups on the phenyl and phenoxy rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under appropriate conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(2,5-dimethylphenyl)-2-phenoxyacetamide: Lacks the additional methyl groups on the phenoxy ring.

    N-phenyl-2-(2,4,6-trimethylphenoxy)acetamide: Lacks the methyl groups on the phenyl ring.

    N-(2,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide: Has fewer methyl groups on the phenoxy ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

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